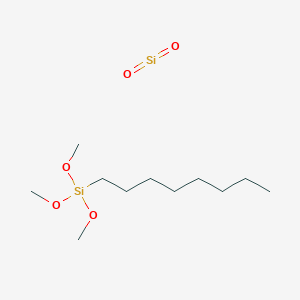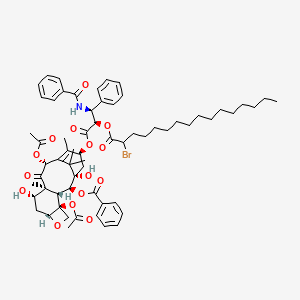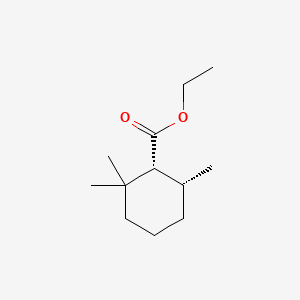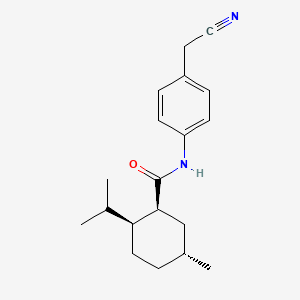
4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of a diallylamino group and a dimethylphenyl group attached to a dimethylcarbamate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate typically involves the reaction of 3,5-dimethylphenyl isocyanate with diallylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
3,5-dimethylphenyl isocyanate+diallylamine→4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as iron-chrome catalysts, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diallylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and alkoxides (RO⁻) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted carbamates and amines.
Scientific Research Applications
4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- 4-(Diallylamino)-3,5-dimethylphenyl methylcarbamate
- 4-(Diallylamino)-3,5-dimethylphenyl ethylcarbamate
- 4-(Diallylamino)-3,5-dimethylphenyl propylcarbamate
Uniqueness
4-(Diallylamino)-3,5-dimethylphenyl dimethylcarbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the diallylamino group and the dimethylphenyl moiety allows for unique interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
71735-25-6 |
|---|---|
Molecular Formula |
C17H24N2O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
[4-[bis(prop-2-enyl)amino]-3,5-dimethylphenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C17H24N2O2/c1-7-9-19(10-8-2)16-13(3)11-15(12-14(16)4)21-17(20)18(5)6/h7-8,11-12H,1-2,9-10H2,3-6H3 |
InChI Key |
PZDDJAFRAIKACQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N(CC=C)CC=C)C)OC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


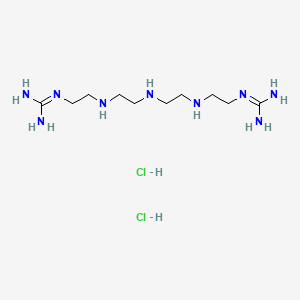
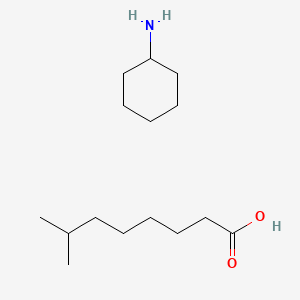
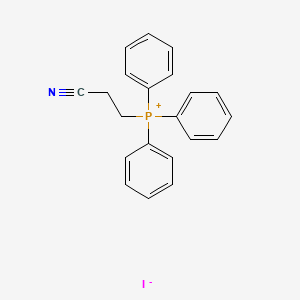
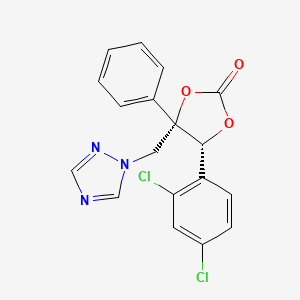

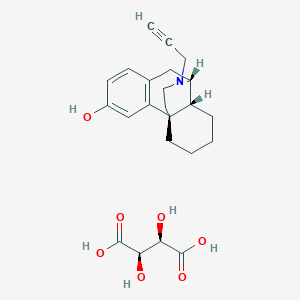
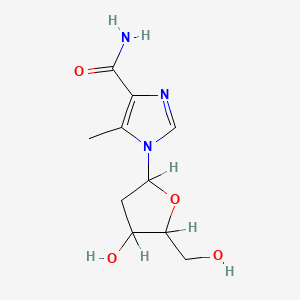
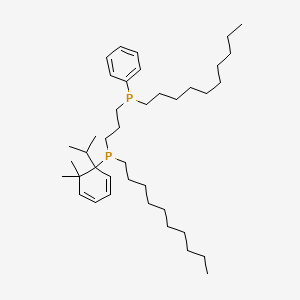
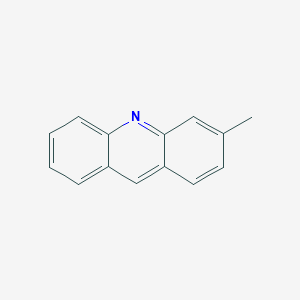
![4-[(Benzyl)amino]butyramide monohydrochloride](/img/structure/B12685563.png)
